Product packaging for 5-Methyl-2-(4-Propylbenzoyl)pyridine(Cat. No.:CAS No. 1187170-25-7)

5-Methyl-2-(4-Propylbenzoyl)pyridine

Cat. No.: B1392071
CAS No.: 1187170-25-7
M. Wt: 239.31 g/mol
InChI Key: ZUTUIJLPTGOVIF-UHFFFAOYSA-N
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Description

5-Methyl-2-(4-Propylbenzoyl)pyridine is an organic compound with the molecular formula C16H17NO and a molecular weight of 239.32 g/mol . It features a pyridine ring, a privileged scaffold in medicinal chemistry, substituted with a methyl group and a 4-propylbenzoyl moiety. This structure makes it a valuable intermediate for researchers, particularly in the development of novel heterocyclic compounds.Pyridine derivatives are of significant interest in scientific research due to their wide range of excellent biological activities. They are frequently investigated as key structural components in compounds with potential as anti-inflammatory, anti-tumor, antimicrobial, and analgesic agents . Furthermore, such derivatives are explored as inhibitors for various enzymes and receptors, such as IKK-β and HIV-1 integrase . Beyond pharmaceutical applications, the pyridine core is a common building block in coordination chemistry, used in the synthesis of Schiff base ligands and other functional materials for catalysis and material science . This product is intended for research and development purposes in a controlled laboratory setting only. It is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H17NO B1392071 5-Methyl-2-(4-Propylbenzoyl)pyridine CAS No. 1187170-25-7

Properties

IUPAC Name

(5-methylpyridin-2-yl)-(4-propylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c1-3-4-13-6-8-14(9-7-13)16(18)15-10-5-12(2)11-17-15/h5-11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUTUIJLPTGOVIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)C2=NC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301244781
Record name (5-Methyl-2-pyridinyl)(4-propylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301244781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187170-25-7
Record name (5-Methyl-2-pyridinyl)(4-propylphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187170-25-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-Methyl-2-pyridinyl)(4-propylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301244781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-Methyl-2-(4-Propylbenzoyl)pyridine is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound this compound has the following molecular formula: C19H21NO. Its structure includes a pyridine ring substituted with a methyl group and a propylbenzoyl moiety, which contributes to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific cyclin-dependent kinases (CDKs), particularly CDK4, which plays a crucial role in cell cycle regulation. This inhibition can lead to reduced proliferation of cancer cells.
  • Receptor Modulation : It may also act on various receptors involved in inflammatory pathways, modulating their activity and influencing downstream signaling processes.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties:

  • In Vitro Studies : A study evaluated its antiproliferative effects on human breast cancer cell lines (MCF-7 and MDA-MB-231). The results showed a marked reduction in cell viability at higher concentrations, suggesting strong antiproliferative activity.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties through several mechanisms:

  • Cytokine Production : In vitro experiments revealed that it can reduce cytokine production in activated immune cells, highlighting its potential for treating inflammatory diseases.

Case Study 1: Antiproliferative Effects

  • Objective : Evaluate the effects on human breast cancer cell lines.
  • Methodology : Treatment with varying concentrations followed by MTT assay for cell viability.
  • Results : Significant reductions in viability were observed, indicating potent activity.

Case Study 2: Enzyme Inhibition Assay

  • Objective : Determine inhibitory effects on CDK enzymes.
  • Methodology : Biochemical assays measured inhibition of CDK4 and CDK2.
  • Results : The compound preferentially inhibited CDK4, suggesting potential as a selective therapeutic agent.

Comparative Analysis with Similar Compounds

The following table summarizes the structural characteristics and biological activities of this compound compared to related compounds:

Compound NameStructure CharacteristicsBiological Activity
IsoquinolineBasic structure without additional groupsLimited therapeutic applications
QuinolineSimilar ring structure with different substitutionsModerate biological activity
4-(3-Fluorobenzoyl)isoquinolineFluorine substitution enhancing propertiesEnhanced enzyme inhibition
This compound Propyl group enhancing binding affinityStrong anti-cancer and anti-inflammatory effects

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 5-methyl-2-(4-propylbenzoyl)pyridine with structurally analogous pyridine derivatives, focusing on substituents, molecular properties, and reported biological activities.

Table 1: Structural and Functional Comparison

Compound Name Substituent at Position 2 Molecular Weight (g/mol) Key Properties/Activities References
This compound 4-Propylbenzoyl (C₆H₄-CO-C₃H₇) ~239.32* Not explicitly reported; inferred ketone reactivity
5-Methyl-2-(4-methylphenyl)pyridine 4-Methylphenyl (C₆H₄-CH₃) 183.25 Lab reagent; no reported bioactivity
2-(4-Chlorophenyl)-5-methylpyridine 4-Chlorophenyl (C₆H₄-Cl) 203.67 Higher logP (3.71); halogenated aromatic
5-Methyl-2-(phenylethynyl)pyridine (5MPEP) Phenylethynyl (C≡C-C₆H₅) ~183.22 mGluR5 modulation (synthesized by GSK)
(E)-2-Methyl-6-(2-phenylethenyl)pyridine (SIB-1893) Phenylethenyl (CH=CH-C₆H₅) at position 6 ~211.28 Selective mGluR5 antagonist (IC₅₀ = 0.29 µM)
5-Methyl-2-(4-((trimethylsilyl)ethynyl)phenyl)pyridine Trimethylsilyl ethynyl phenyl (C≡C-Si(CH₃)₃) 265.43 Ethynyl group with silicon protection

*Calculated based on molecular formula C₁₆H₁₇NO.

Key Structural and Functional Differences

Halogenated derivatives like 2-(4-chlorophenyl)-5-methylpyridine exhibit increased molecular weight and logP (3.71), suggesting improved membrane permeability . Ethynyl/phenylethenyl groups (e.g., 5MPEP, SIB-1893) introduce π-conjugation, which may enhance binding to hydrophobic pockets in receptors like mGluR5 .

Biological Activity: SIB-1893 demonstrates potent mGluR5 antagonism (IC₅₀ = 0.29 µM), attributed to its phenylethenyl group enabling noncompetitive inhibition . 5MPEP and related ethynyl derivatives are associated with metabotropic glutamate receptor modulation, though specific data for this compound are lacking .

Synthetic Strategies: Ethynyl-substituted compounds (e.g., ) often employ Sonogashira coupling for alkyne introduction. Halogenated analogs (e.g., ) may use Suzuki-Miyaura cross-coupling for aryl group attachment.

Preparation Methods

Synthesis via Friedel-Crafts Acylation

One common method for synthesizing compounds like this compound involves Friedel-Crafts acylation. This reaction typically requires an aromatic ring (in this case, a pyridine derivative) and an acyl chloride or anhydride.

Step-by-Step Process:

Alternative Methods

Other methods might involve direct coupling reactions or the use of different catalysts to improve efficiency and yield.

Detailed Synthesis Protocol

Given the lack of specific literature on this compound, a general protocol based on similar compounds can be proposed:

Procedure

  • Preparation of 4-Propylbenzoyl Chloride:

    • Add thionyl chloride to 4-propylbenzoic acid in a round-bottom flask equipped with a reflux condenser.
    • Heat the mixture under reflux for about 2 hours or until the evolution of gas ceases.
    • Distill the resulting mixture to obtain pure 4-propylbenzoyl chloride.
  • Friedel-Crafts Acylation:

    • In a separate flask, combine 5-methylpyridine, the prepared acyl chloride, and a Lewis acid catalyst (AlCl3).
    • Stir the mixture in a suitable solvent at room temperature or under heating conditions until the reaction is complete.
    • Quench the reaction with water or an aqueous base, then extract the product with an organic solvent.
  • Purification:

    • Purify the crude product through recrystallization or chromatography to obtain pure this compound.

Q & A

Q. What are the recommended synthesis protocols for 5-Methyl-2-(4-Propylbenzoyl)pyridine, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves coupling 5-methylpyridine derivatives with 4-propylbenzoyl precursors. Key steps include:
  • Nucleophilic substitution : Use formaldehyde or similar reagents under basic conditions (e.g., NaOH) to introduce functional groups .
  • Cyclization : Employ bromination or tosyloxylation of intermediates, followed by cyclization with amines (e.g., 2-amino-5-methylpyridine) to form the pyridine backbone .
  • Purification : Recrystallization or column chromatography is critical for achieving >95% purity .
    Optimization tips: Adjust solvent polarity (e.g., dichloromethane for intermediate steps) and monitor reaction progress via TLC or HPLC.

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of:
  • X-ray crystallography : For definitive confirmation of molecular geometry (e.g., bond angles, substituent positions) .
  • NMR spectroscopy : 1^1H and 13^13C NMR to verify methyl and propylbenzoyl group integration .
  • Mass spectrometry : High-resolution MS to confirm molecular weight (e.g., C16_{16}H17_{17}NO expected m/z ~239.13).

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of dust or vapors .
  • Waste disposal : Store contaminated materials in sealed containers for professional disposal to mitigate environmental risks .

Advanced Research Questions

Q. How can researchers resolve discrepancies in yield or purity during the synthesis of this compound?

  • Methodological Answer : Common issues and solutions:
  • Low yield : Optimize stoichiometry of reagents (e.g., excess 4-propylbenzoyl chloride) and ensure anhydrous conditions to minimize hydrolysis .
  • Impurities : Use gradient elution in column chromatography (e.g., hexane/ethyl acetate) to separate byproducts .
  • Data validation : Cross-validate purity assays (e.g., HPLC vs. 1^1H NMR integration) to confirm consistency .

Q. What strategies are effective for analyzing the compound’s reactivity in novel catalytic systems?

  • Methodological Answer :
  • Kinetic studies : Use in-situ FTIR or UV-Vis spectroscopy to monitor reaction intermediates .
  • Computational modeling : Apply DFT calculations to predict electrophilic/nucleophilic sites on the pyridine ring .
  • Catalyst screening : Test Pd-based catalysts for cross-coupling reactions, noting steric hindrance from the 4-propylbenzoyl group .

Q. How can ecological toxicity risks of this compound be assessed in preliminary studies?

  • Methodological Answer :
  • Acute toxicity assays : Use Daphnia magna or algal models to estimate LC50_{50} values .
  • Degradation studies : Perform photolysis or hydrolysis experiments under controlled pH/temperature conditions to assess persistence .
  • Bioaccumulation potential : Calculate logP values (estimated ~3.5) to predict lipid solubility and environmental mobility .

Data Contradiction Analysis

Q. How should conflicting spectroscopic data (e.g., NMR shifts) be addressed during structural validation?

  • Methodological Answer :
  • Solvent effects : Re-run NMR in deuterated solvents (e.g., CDCl3_3 vs. DMSO-d6_6) to assess peak splitting variations .
  • Dynamic effects : Consider rotational barriers in the propylbenzoyl group that may cause signal broadening .
  • Reference comparison : Cross-check with crystallographic data (e.g., C–C bond lengths in X-ray structures) .

Q. What experimental approaches can clarify contradictory bioactivity results in cell-based assays?

  • Methodological Answer :
  • Dose-response curves : Test concentrations across a wider range (e.g., 1 nM–100 µM) to identify non-linear effects .
  • Metabolic stability : Incubate the compound with liver microsomes to assess degradation pathways that may alter activity .
  • Positive controls : Include known pyridine-based inhibitors (e.g., zolpidem analogues) to benchmark potency .

Tables for Key Data

Parameter Recommended Method Reference
Purity assessmentHPLC (C18 column, acetonitrile/water)
Structural confirmationX-ray crystallography
Toxicity screeningDaphnia magna LC50_{50} assay
Reaction optimizationStoichiometric titration via GC-MS

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Methyl-2-(4-Propylbenzoyl)pyridine
Reactant of Route 2
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